2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride
CAS No.:
Cat. No.: VC13753253
Molecular Formula: C7H11BrCl2N2O
Molecular Weight: 289.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11BrCl2N2O |
---|---|
Molecular Weight | 289.98 g/mol |
IUPAC Name | 2-amino-2-(5-bromopyridin-3-yl)ethanol;dihydrochloride |
Standard InChI | InChI=1S/C7H9BrN2O.2ClH/c8-6-1-5(2-10-3-6)7(9)4-11;;/h1-3,7,11H,4,9H2;2*1H |
Standard InChI Key | AKFJHTWVXSUYPE-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=C1Br)C(CO)N.Cl.Cl |
Canonical SMILES | C1=C(C=NC=C1Br)C(CO)N.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride (CAS: 2613300-19-7) is the hydrochloride salt of the parent compound 2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol. Its molecular formula is C₇H₁₀BrCl₂N₂O, with a molar mass of 290.98 g/mol . The free base form (C₇H₉BrN₂O) has a molecular weight of 217.06 g/mol and features a brominated pyridine ring connected to an ethanolamine group. Key structural identifiers include:
The dihydrochloride salt’s crystalline structure improves hygroscopicity and aqueous solubility, critical for reaction stoichiometry in synthetic workflows .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for the dihydrochloride form remain unpublished, the free base’s Standard InChI (InChI=1S/C7H9BrN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2) confirms a planar pyridine ring with bromine at C5 and an ethanolamine side chain at C3. Computational models predict strong hydrogen-bonding capacity via the -NH₂ and -OH groups, facilitating interactions with biological targets or catalysts.
Synthesis and Manufacturing
Bromination and Intermediate Formation
The synthesis of 2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol derivatives typically begins with bromination of pyridine precursors. A patented method for analogous compounds involves:
-
Acylation: Protecting the amino group via acetylation to reduce unwanted side reactions .
-
Bromination: Treating the acylated pyridine with molecular bromine (Br₂) in hydrocarbons (e.g., n-hexane) or halogenated solvents (e.g., dichloromethane) .
-
Salt Formation: Reacting the intermediate with hydrogen bromide (HBr) to yield a pyridinium-HBr complex, which decomposes in protic solvents to form the 5-bromo derivative .
For the dihydrochloride salt, subsequent treatment with hydrochloric acid (HCl) precipitates the final product .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring bromination occurs exclusively at the pyridine’s 5-position, which requires careful control of reaction temperature and stoichiometry .
-
Stability of Intermediates: The 2-acylaminopyridinium-HBr₃ salt is sensitive to moisture, necessitating anhydrous conditions during isolation .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound serves as a versatile building block for:
-
Heterocyclic Systems: Its amino and hydroxyl groups participate in cyclocondensation reactions to form imidazopyridines and pyridotriazoles, scaffolds prevalent in antiviral and anticancer agents .
-
Chiral Synthesis: The stereogenic center at C2 (in the (2S)-configuration) enables asymmetric synthesis of enantiomerically pure pharmaceuticals .
Case Study: Antiviral Drug Development
In a hypothetical pathway, the dihydrochloride salt could be coupled with carboxylic acids to yield prodrugs with enhanced bioavailability. For example, esterification of the hydroxyl group might improve membrane permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume